molecular formula C19H26N2O3 B6489136 N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]cyclohexanecarboxamide CAS No. 941873-46-7

N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]cyclohexanecarboxamide

Cat. No.: B6489136
CAS No.: 941873-46-7
M. Wt: 330.4 g/mol
InChI Key: JENCXMWQSKHWPH-UHFFFAOYSA-N
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Description

N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]cyclohexanecarboxamide is a useful research compound. Its molecular formula is C19H26N2O3 and its molecular weight is 330.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 330.19434270 g/mol and the complexity rating of the compound is 448. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]cyclohexanecarboxamide is activated factor X (FXa) . FXa plays a crucial role in the coagulation cascade, which is responsible for blood clotting. The compound has an inhibitory constant of 0.08 nM for human FXa, demonstrating a high selectivity for FXa over other human coagulation proteases .

Mode of Action

This compound acts as a direct inhibitor of FXa . It produces a rapid onset of inhibition of FXa with an association rate constant of approximately 20 μM−1/s . The compound inhibits both free and prothrombinase- and clot-bound FXa activity in vitro .

Biochemical Pathways

The compound’s action on FXa affects the coagulation cascade, reducing thrombin generation . Although it has no direct effects on platelet aggregation, it indirectly inhibits this process by reducing thrombin generation . This results in an antithrombotic effect, which has been demonstrated in pre-clinical studies .

Pharmacokinetics

This compound has good bioavailability, low clearance, and a small volume of distribution in animals and humans . It also has a low potential for drug–drug interactions . The elimination pathways for the compound include renal excretion, metabolism, and biliary/intestinal excretion . A sulfate conjugate of Ο-demethyl apixaban (O-demethyl apixaban sulfate) has been identified as the major circulating metabolite of the compound in humans, but it is inactive against human FXa .

Result of Action

The molecular and cellular effects of the compound’s action include the inhibition of FXa, reduction of thrombin generation, and indirect inhibition of platelet aggregation . These effects result in an antithrombotic effect, which can prevent and treat various thromboembolic diseases .

Action Environment

While specific environmental factors influencing the action, efficacy, and stability of this compound are not mentioned in the available literature, it’s important to note that factors such as pH, temperature, and the presence of other substances can generally affect the action of a compound

Biochemical Analysis

Biochemical Properties

N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]cyclohexanecarboxamide plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with factor Xa, a key enzyme in the coagulation cascade . The nature of these interactions involves binding to the active site of the enzyme, thereby inhibiting its activity. This inhibition can prevent the formation of blood clots, making the compound a potential anticoagulant.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to affect the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation . Additionally, it can alter the expression of genes involved in apoptosis and cell cycle regulation, thereby impacting cellular metabolism and overall cell health.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes such as factor Xa, leading to enzyme inhibition . This binding is facilitated by the compound’s unique chemical structure, which allows it to fit precisely into the enzyme’s active site. The inhibition of factor Xa results in reduced thrombin generation and subsequent prevention of blood clot formation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro and in vivo studies has revealed potential changes in cellular function, including alterations in cell signaling and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as anticoagulation, without significant adverse effects . At higher doses, toxic effects may be observed, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound undergoes biotransformation, resulting in the formation of metabolites that may have different biological activities. These metabolic pathways can influence the compound’s efficacy and safety profile.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound’s localization and accumulation in certain tissues can affect its therapeutic efficacy and potential side effects. Understanding these transport mechanisms is crucial for optimizing the compound’s delivery and distribution in therapeutic applications.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall biological activity.

Properties

IUPAC Name

N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]cyclohexanecarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O3/c1-24-17-11-10-15(20-19(23)14-7-3-2-4-8-14)13-16(17)21-12-6-5-9-18(21)22/h10-11,13-14H,2-9,12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JENCXMWQSKHWPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2CCCCC2)N3CCCCC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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